molecular formula C17H19NO4S B2657552 4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide CAS No. 923065-41-2

4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide

Cat. No.: B2657552
CAS No.: 923065-41-2
M. Wt: 333.4
InChI Key: LDFROKDKZYRUMP-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonyl group attached to a butanamide backbone, with an N-phenyl substitution. The butanamide moiety provides flexibility, and the N-phenyl group contributes hydrophobicity.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-15-9-11-16(12-10-15)23(20,21)13-5-8-17(19)18-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFROKDKZYRUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenylbutanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-N-phenylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide C17H17NO4S ~341.4 4-Methoxybenzenesulfonyl, N-phenyl Inferred kinase inhibition
KN-93 C28H30ClN3O3S 524.08 4-Methoxybenzenesulfonyl, 4-chlorocinnamyl CaMKII inhibitor (active)
KN-92 C26H27ClN2O3S 483.02 4-Methoxybenzenesulfonyl (no hydroxyethyl) Kinase-inactive analogue of KN-93
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide C16H19N3O3S2 365.47 4-Methylbenzenesulfonyl, thiazol Not specified
N-(1-Benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide C19H19NO4S2 389.48 Benzothiophene, 4-methoxybenzenesulfonyl Not specified
4-(4-Oxo-3,4-dihydroquinazolin-2-ylthio)-N-phenylbutanamide C18H17N3O2S 339.41 Quinazolinone-thioether Not specified
Substituent Impact:
  • Amide Linkage : The N-phenyl group increases hydrophobicity relative to thiazol () or benzothiophene (), affecting solubility and membrane permeability .
  • Steric Effects : Bulky substituents like benzothiophene () or naphthalene () may hinder binding, whereas the target’s phenyl group balances steric bulk and flexibility .

Spectroscopic Characterization

  • NMR/IR : Peaks corresponding to the sulfonyl (1130–1350 cm⁻¹ in IR) and methoxy groups (~3.8 ppm in ¹H NMR) would confirm the structure, as seen in and .
  • HPLC : Retention time analysis (e.g., 11.1 minutes in ) would ensure purity .

Biological Activity

4-(4-Methoxybenzenesulfonyl)-N-phenylbutanamide, also known by its chemical structure and CAS number 923065-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. Its structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H19NO3S
  • Molecular Weight: 319.39 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antiviral , anticancer , and anti-inflammatory effects. The following sections detail specific findings related to these activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-phenylbenzamide derivatives, which include compounds structurally related to this compound. These compounds have demonstrated broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV.

Case Study: Anti-HBV Activity

A notable study evaluated the anti-HBV activity of a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523). The results indicated:

  • IC50 Values:
    • Wild-type HBV: 1.99 µM
    • Drug-resistant HBV: 3.30 µM
  • Comparison with Lamivudine: Lamivudine showed an IC50 of 7.37 µM for wild-type HBV and >440 µM for drug-resistant strains .

These findings suggest that compounds in this class could offer new therapeutic avenues for treating HBV infections.

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been widely studied. Compounds with similar structures have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Activation of apoptotic pathways leading to cancer cell death.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. Research has shown that they can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Data Summary Table

Biological ActivityRelated CompoundIC50 (µM)Comparison
Anti-HBVIMB-05231.99 (wild-type)Better than Lamivudine (7.37)
3.30 (drug-resistant)
AnticancerVariousVaries by cell lineInduces apoptosis
Anti-inflammatorySulfonamidesVariesReduces cytokine production

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